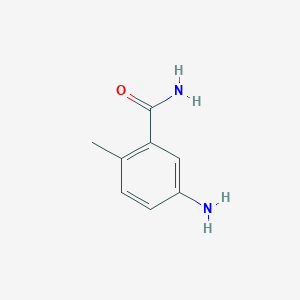

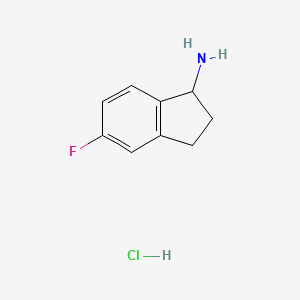

3-Bromo-5-fluoro-2-iodoaniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogen-rich pyridines, as described in the first paper, involves halogen dance reactions, which could be analogous to potential synthetic routes for 3-Bromo-5-fluoro-2-iodoaniline. The paper details the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its analogues, which are valuable intermediates in medicinal chemistry. The process includes magnesiation followed by trapping with electrophiles to introduce various functional groups .

Molecular Structure Analysis

While the molecular structure of 3-Bromo-5-fluoro-2-iodoaniline is not directly analyzed in the papers, the presence of multiple halogens in the compounds studied suggests that similar steric and electronic effects could be expected. The halogens would likely influence the reactivity and interaction of the compound with other chemical entities due to their varying electronegativities and sizes .

Chemical Reactions Analysis

The second paper discusses the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine. It describes how different conditions can lead to selective substitution at different positions on the pyridine ring. This suggests that for 3-Bromo-5-fluoro-2-iodoaniline, similar selective functionalization could be possible, potentially allowing for the introduction of various substituents at specific positions on the aromatic ring .

Physical and Chemical Properties Analysis

The third paper provides a detailed synthesis route for 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, including physical properties such as melting points and spectral data (NMR and MS). Although this compound is not the same as 3-Bromo-5-fluoro-2-iodoaniline, the methods used for characterizing the physical and chemical properties could be applicable. For instance, NMR and MS are standard techniques for determining the structure and mass of halogenated compounds, which would be relevant for analyzing 3-Bromo-5-fluoro-2-iodoaniline .

Applications De Recherche Scientifique

Synthesis and Material Science

3-Bromo-5-fluoro-2-iodoaniline serves as a pivotal intermediate in the development of advanced materials and chemicals. Its application in material science, especially in the synthesis of fluorinated liquid crystals, is of particular interest due to the special properties imparted by fluorine atoms, such as high thermal stability and unique optical properties. Hird (2007) discusses the critical role of fluorinated compounds in enhancing the characteristics of liquid crystals, which are crucial for display technologies and other applications requiring controlled alignment and phase behavior of molecules (Hird, 2007).

Safety and Hazards

The safety information available indicates that 3-Bromo-5-fluoro-2-iodoaniline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-bromo-5-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTDUTPIANOYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598751 | |

| Record name | 3-Bromo-5-fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-2-iodoaniline | |

CAS RN |

144580-08-5 | |

| Record name | 3-Bromo-5-fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)